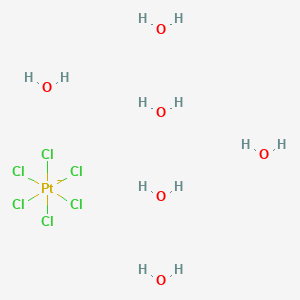methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
N-{[2-(diphenylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a naphthyl group, and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylphosphanyl Intermediate: The initial step involves the preparation of the diphenylphosphanyl intermediate through a reaction between diphenylphosphine and a suitable halogenated aromatic compound under inert conditions.
Coupling with Naphthyl Group: The diphenylphosphanyl intermediate is then coupled with a naphthyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity and reactivity. Additionally, the sulfinamide moiety can participate in redox reactions, modulating oxidative stress pathways. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
- N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
Uniqueness
N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups, which imparts unique reactivity and selectivity in chemical reactions. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C33H32NOPS |
|---|---|
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
N-[(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3 |
InChI-Schlüssel |
NPFQPRKFPNKJDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
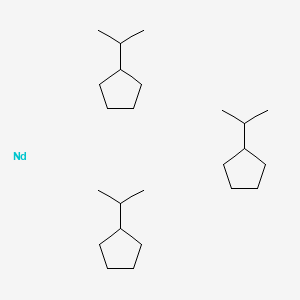
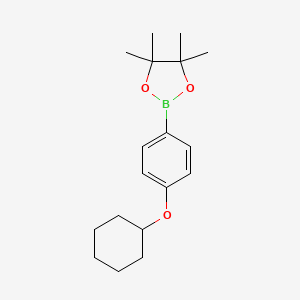
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
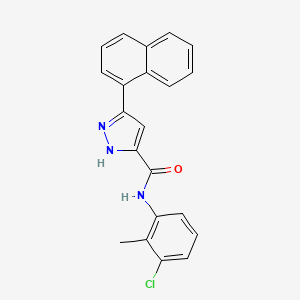
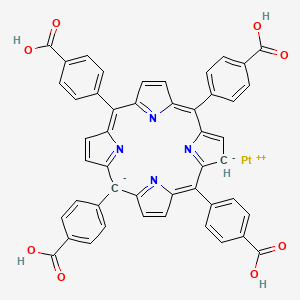

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)
